
2-(Allylthio)pyrazine
Overview
Description
2-(Allylthio)pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemopreventive Properties
2-(Allylthio)pyrazine has been extensively studied for its ability to inhibit carcinogenesis, particularly in liver tissues. Research indicates that it selectively inhibits cytochrome P450 2E1, an enzyme involved in the activation of various carcinogens.
Case Study: Hepatoprotective Effects
A study demonstrated that this compound significantly reduced liver fibrosis induced by dimethylnitrosamine in rats. The compound inhibited the expression of transforming growth factor-beta1 and improved liver function markers such as plasma protein and albumin levels .
Effect | Before Treatment | After Treatment |
---|---|---|
Plasma Alanine Aminotransferase | Increased | Decreased |
Plasma Bilirubin | Increased | Decreased |
Total Plasma Protein | Decreased | Increased |
This indicates its potential utility in preventing liver damage from chemical exposures.
Inhibition of Hepatotoxicity
In another investigation, this compound was shown to ameliorate hepatotoxicity caused by vinyl carbamate, a known hepatocarcinogen. The administration of this compound prior to exposure resulted in decreased serum aspartate aminotransferase and alanine aminotransferase activities, signifying reduced liver damage .
Data Table: Effects on Hepatotoxicity
Parameter | Control Group | This compound Group |
---|---|---|
Serum Aspartate Aminotransferase | High | Low |
Serum Alanine Aminotransferase | High | Low |
Tumor Incidence | High | Significantly Reduced |
Induction of Apoptosis in Cancer Cells
The compound also exhibits anti-cancer properties by inducing apoptosis in human promyelocytic leukemia (HL-60) cells. Treatment with this compound led to decreased cell viability and characteristic morphological changes associated with apoptosis, including nuclear fragmentation .
Pharmacokinetic Interactions
Research has also explored the pharmacokinetic interactions of this compound with other drugs, such as theophylline. It was found that pretreatment with this compound altered the metabolism of theophylline, leading to decreased formation of its metabolites due to suppression of cytochrome P450 enzymes .
Pharmacokinetic Data Table
Metabolite | Control Group AUC | This compound AUC |
---|---|---|
1,3-Dimethyluric Acid | 106 µg/min/ml | 62.3 µg/min/ml |
Radioprotective Properties
In addition to its chemopreventive effects, this compound has been identified as a radioprotective agent against total body irradiation. It enhances the expression of detoxifying genes, thereby reducing radiation-induced injuries .
Properties
CAS No. |
164352-89-0 |
---|---|
Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylpyrazine |
InChI |
InChI=1S/C7H8N2S/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2 |
InChI Key |
ZYBMMXTUPCNGBL-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC=CN=C1 |
Canonical SMILES |
C=CCSC1=NC=CN=C1 |
Key on ui other cas no. |
164352-89-0 |
Synonyms |
2-(allylthio)pyrazine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.